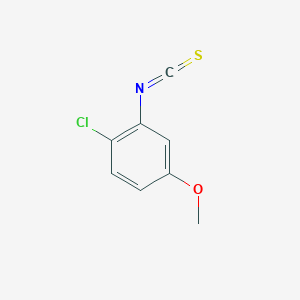

1-Chloro-2-isothiocyanato-4-methoxybenzene

Description

Overview of Isothiocyanate Chemical Space and Its Importance in Organic Synthesis

Isothiocyanates (ITCs) are a notable class of organosulfur compounds recognized for their versatile reactivity and presence in both natural products and synthetic molecules. researchgate.netmdpi.com The isothiocyanate functional group, with its heterocumulene structure (-N=C=S), is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. mdpi.com This reactivity is the cornerstone of their importance in organic synthesis, where they serve as versatile building blocks for the construction of a multitude of nitrogen- and sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and triazoles. arkat-usa.org

The significance of isothiocyanates extends to their biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netchemrxiv.org Naturally occurring isothiocyanates, often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have been the subject of extensive research. mdpi.comnih.govmdpi.com The diverse applications of these compounds in pharmaceuticals, agrochemicals, and materials science have spurred the development of numerous synthetic methodologies for their preparation. nbinno.comresearchgate.net These methods often involve the transformation of primary amines, highlighting the accessibility of this chemical class to synthetic chemists. chemrxiv.orgnbinno.comcbijournal.com

Table 1: Key Isothiocyanates in Research

| Compound Name | Common Source/Application |

|---|---|

| Allyl isothiocyanate | Found in mustard and wasabi; known for pungent flavor. nih.gov |

| Sulforaphane | Derived from broccoli; studied for anticancer properties. mdpi.comnih.gov |

| Phenethyl isothiocyanate | Found in watercress; researched for chemopreventive effects. nih.govaacrjournals.org |

Unique Structural Features and Reactivity Potential of 1-Chloro-2-isothiocyanato-4-methoxybenzene

The chemical identity and reactivity of this compound are defined by the interplay of its three distinct functional groups attached to a benzene (B151609) ring.

Isothiocyanate Group (-N=C=S): Positioned at the 2-position, this is the primary reactive site of the molecule. The electrophilic carbon is prone to nucleophilic attack, enabling reactions that form thioureas, thioamides, and various heterocyclic systems.

Chloro Group (-Cl): Located at the 1-position, this halogen atom is an electron-withdrawing group, which influences the electron density of the aromatic ring and the reactivity of the adjacent isothiocyanate group.

Methoxy (B1213986) Group (-OCH₃): Situated at the 4-position, this is an electron-donating group. It increases the electron density of the aromatic ring, particularly at the ortho and para positions, potentially modulating the reactivity of the isothiocyanate group and influencing the outcomes of reactions involving the aryl ring. rsc.org

The specific substitution pattern—an electron-donating group para to the chloro group and ortho to the isothiocyanate—creates a unique electronic environment. This arrangement can influence the regioselectivity of further aromatic substitutions and fine-tune the electrophilicity of the isothiocyanate carbon. Research has shown that aromatic isothiocyanates bearing both electron-donating and electron-withdrawing groups readily react with electron-rich arenes to form corresponding thioamides, demonstrating the synthetic utility of such substitution patterns. rsc.org

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-2-isothiocyanato-1-methoxybenzene sigmaaldrich.commatrix-fine-chemicals.com |

| CAS Number | 63429-99-2 sigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Formula | C₈H₆ClNOS sigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Weight | 199.65 g/mol matrix-fine-chemicals.com |

Historical Context and Evolution of Research on Substituted Aryl Isothiocyanates

The study and synthesis of isothiocyanates have been a field of continuous development for nearly a century. nih.gov Early synthetic methods often relied on harsh and toxic reagents like thiophosgene (B130339). mdpi.comnih.gov While effective, the limitations of these reagents, especially concerning functional group tolerance, drove the quest for milder and more versatile synthetic routes.

Over the decades, research has led to a significant expansion of the synthetic toolkit for accessing aryl isothiocyanates. A common and enduring strategy involves the formation of a dithiocarbamate (B8719985) salt from a primary amine, followed by desulfurization to yield the isothiocyanate. nih.gov The evolution of this approach is marked by the introduction of a wide variety of desulfurizing agents to improve yields, reduce by-products, and enhance substrate scope. nih.gov

More recent advancements have focused on developing one-pot syntheses and employing greener, more sustainable reagents and conditions. nbinno.com The historical trajectory of research has also shifted from a primary focus on synthesis to a deeper exploration of the applications of substituted aryl isothiocyanates. Their initial use in fundamental biochemical techniques like peptide sequencing has expanded to encompass medicinal chemistry, covalent labeling in chemical biology, and the synthesis of complex heterocyclic scaffolds. mdpi.comarkat-usa.org

Current State of Research Focus Areas for Electron-Rich and Halogenated Aryl Isothiocyanates

Contemporary research on aryl isothiocyanates, particularly those bearing electron-rich and halogenated substituents, is vibrant and multifaceted. A significant area of focus is the development of novel catalytic systems to expand their synthetic utility. For instance, recent studies have demonstrated the use of iron(III) catalysis for the regioselective synthesis of electron-rich benzothiazoles directly from aryl isothiocyanates through C-H functionalization. nih.gov This approach provides an efficient pathway to valuable heterocyclic structures.

The application of these compounds as versatile synthons continues to be a major research theme. Halogenated aryl isothiocyanates are actively investigated as precursors for thioamides and other complex molecules. rsc.org Furthermore, the unique electronic properties imparted by substituents like methoxy and chloro groups are being exploited in medicinal chemistry and chemical biology. The isothiocyanate moiety can act as a covalent warhead, and the substituents on the aryl ring can be tailored to modulate reactivity and selectivity for specific biological targets, such as cysteine or lysine (B10760008) residues in proteins. mdpi.com The ongoing development of efficient and sustainable synthetic methods, including those using elemental sulfur, remains a priority, aiming to make these valuable chemical intermediates more accessible for a wide range of research applications. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Allyl isothiocyanate |

| Sulforaphane |

| Phenethyl isothiocyanate |

| Phenyl isothiocyanate |

| 1-isothiocyanato-4-methylbenzene |

| 1-isothiocyanato-3,5-dimethylbenzene |

| 2-isothiocyanatonaphthalene |

| 1-isothiocyanato-4-methoxybenzene |

| 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene |

| 1-chloro-4-isothiocyanatobenzene |

| 1-isothiocyanato-3-nitrobenzene |

| 1-isothiocyanato-4-nitrobenzene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-isothiocyanato-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-6-2-3-7(9)8(4-6)10-5-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRATYCNLOFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Chloro 2 Isothiocyanato 4 Methoxybenzene

Nucleophilic Addition Reactions to the Isothiocyanate Group

The central carbon atom of the isothiocyanate group is highly electrophilic and readily undergoes addition reactions with a wide range of nucleophiles. This reactivity is a cornerstone of isothiocyanate chemistry, providing a straightforward route to various functionalized compounds.

The reaction between an isothiocyanate and a primary or secondary amine is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thioureas, respectively. researchgate.netnih.gov This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, forming a zwitterionic intermediate that rapidly tautomerizes to the stable thiourea (B124793) product.

When 1-Chloro-2-isothiocyanato-4-methoxybenzene is treated with various primary or secondary amines, a corresponding series of substituted thioureas is formed. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or ethanol (B145695) at room temperature and generally proceeds to completion with high yields. researchgate.net

General Reaction Scheme:

R¹R²NH + S=C=N-Ar → R¹R²N-C(=S)NH-Ar

(where Ar = 2-Chloro-4-methoxyphenyl)

The structural diversity of the resulting thioureas can be easily achieved by varying the amine component. This straightforward synthesis makes these thiourea derivatives readily accessible as intermediates for further synthetic transformations, particularly in the construction of heterocyclic systems. arkat-usa.org

| Amine (Reactant) | Resulting Thiourea Product Structure | Product Name |

| Aniline | C₆H₅NHC(=S)NHC₆H₃(Cl)(OCH₃) | 1-(2-Chloro-4-methoxyphenyl)-3-phenylthiourea |

| Cyclohexylamine | C₆H₁₁NHC(=S)NHC₆H₃(Cl)(OCH₃) | 1-(2-Chloro-4-methoxyphenyl)-3-cyclohexylthiourea |

| Diethylamine | (C₂H₅)₂NC(=S)NHC₆H₃(Cl)(OCH₃) | 1-(2-Chloro-4-methoxyphenyl)-3,3-diethylthiourea |

| Morpholine | C₄H₈ONC(=S)NHC₆H₃(Cl)(OCH₃) | 4-(2-Chloro-4-methoxyphenyl)thiocarbamoylmorpholine |

Alcohols and phenols, acting as oxygen-based nucleophiles, can add to the isothiocyanate group to form O-alkyl or O-aryl thiocarbamates (also known as thionocarbamates or thiourethanes). This reaction is generally less facile than the reaction with amines, often requiring basic catalysis or elevated temperatures to proceed efficiently. The base deprotonates the hydroxyl group, increasing its nucleophilicity.

The reaction of this compound with an alcohol (R-OH) in the presence of a base like sodium ethoxide would yield the corresponding O-alkyl N-(2-chloro-4-methoxyphenyl)thiocarbamate.

General Reaction Scheme:

R-OH + S=C=N-Ar + Base → ROC(=S)NH-Ar + Base-H⁺

(where Ar = 2-Chloro-4-methoxyphenyl)

| Hydroxyl Nucleophile | Expected Product Structure | Product Class |

| Ethanol | C₂H₅OC(=S)NHC₆H₃(Cl)(OCH₃) | O-Ethyl N-(2-chloro-4-methoxyphenyl)thiocarbamate |

| Phenol | C₆H₅OC(=S)NHC₆H₃(Cl)(OCH₃) | O-Phenyl N-(2-chloro-4-methoxyphenyl)thiocarbamate |

Thiols (mercaptans) are potent sulfur-based nucleophiles that react readily with isothiocyanates to produce dithiocarbamates. nih.govorganic-chemistry.org This reaction is typically faster than that with alcohols due to the higher nucleophilicity of sulfur compared to oxygen. The reaction proceeds via the addition of the thiolate anion (formed in the presence of a base) or the neutral thiol to the electrophilic carbon of the isothiocyanate.

The reaction of this compound with a thiol (R-SH) yields the corresponding S-alkyl or S-aryl N-(2-chloro-4-methoxyphenyl)dithiocarbamate.

General Reaction Scheme:

R-SH + S=C=N-Ar → RSC(=S)NH-Ar

(where Ar = 2-Chloro-4-methoxyphenyl)

| Thiol Nucleophile | Expected Product Structure | Product Class |

| Ethanethiol (B150549) | C₂H₅SC(=S)NHC₆H₃(Cl)(OCH₃) | S-Ethyl N-(2-chloro-4-methoxyphenyl)dithiocarbamate |

| Thiophenol | C₆H₅SC(=S)NHC₆H₃(Cl)(OCH₃) | S-Phenyl N-(2-chloro-4-methoxyphenyl)dithiocarbamate |

Cycloaddition Reactions Involving the Isothiocyanate Moiety

The C=N and C=S double bonds within the isothiocyanate group can participate in cycloaddition reactions, serving as dipolarophiles or dienophiles to construct various heterocyclic rings. These reactions are powerful tools for building molecular complexity in a single step.

Five-membered heterocycles are common structural motifs in pharmacologically active compounds. Isothiocyanates are valuable precursors for their synthesis.

Thiazoles: Thiazole (B1198619) rings can be synthesized from the thiourea derivatives of this compound. A classic method is the Hantzsch thiazole synthesis, where the thiourea is condensed with an α-halocarbonyl compound (like an α-haloketone or α-haloester). iaea.org The reaction involves initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration to afford the 2-aminothiazole (B372263) derivative.

Thiadiazoles: 1,3,4-Thiadiazoles can be prepared by the oxidative cyclization of thiosemicarbazides, which are themselves synthesized from the reaction of an isothiocyanate with a hydrazine derivative. mdpi.comnih.gov For example, reacting this compound with a carbohydrazide (R-CO-NHNH₂) would yield a 1-acyl-4-aryl-thiosemicarbazide intermediate. Subsequent acid-catalyzed cyclization (dehydration) of this intermediate leads to the formation of a 2-amino-5-substituted-1,3,4-thiadiazole. nih.govresearchgate.net Another route involves the intramolecular oxidative S-N bond formation of imidoyl thioureas to yield 1,2,4-thiadiazoles. organic-chemistry.org

| Target Heterocycle | Required Coreactant(s) | Key Intermediate | General Product Structure |

| 2-Aminothiazole | α-Haloketone (e.g., Chloroacetone) | N-(2-Chloro-4-methoxyphenyl)thiourea | 2-(2-Chloro-4-methoxyphenyl)amino-4-methylthiazole |

| 1,3,4-Thiadiazole | Hydrazide (e.g., Benzhydrazide) | 1-Benzoyl-4-(2-chloro-4-methoxyphenyl)thiosemicarbazide | 2-(2-Chloro-4-methoxyphenyl)amino-5-phenyl-1,3,4-thiadiazole |

| 1,2,4-Thiadiazole | Amidines | Imidoyl thiourea | 5-(2-Chloro-4-methoxyphenyl)amino-3-substituted-1,2,4-thiadiazole |

Six-membered heterocyclic systems, such as triazines, can also be synthesized using isothiocyanates as building blocks. arkat-usa.org The synthesis of 1,3,5-triazine derivatives often involves the reaction of an isothiocyanate with a compound containing multiple nitrogen atoms.

For instance, thioureas derived from this compound can be used as precursors. The reaction of N-aryl thioureas with cyanoguanidine can lead to the formation of substituted 2-amino-1,3,5-triazines. Another approach involves the reaction of isothiocyanates with hydrazide derivatives, which, under specific conditions, can lead to cyclization into triazine-thiones. nih.govasianpubs.org These reactions often proceed through multistep sequences involving initial nucleophilic addition followed by intramolecular cyclization and elimination.

Reactivity of the Chlorinated Aromatic Ring

The reactivity of the chlorinated aromatic ring in this compound is dictated by the electronic properties and positions of its substituents: the chloro, isothiocyanato, and methoxy (B1213986) groups. The chlorine atom itself is a deactivating group but an ortho-, para-director in electrophilic aromatic substitution. However, its primary role in the context of reactivity is as a leaving group in nucleophilic aromatic substitution and as a coupling partner in cross-coupling reactions. The presence of the electron-withdrawing isothiocyanate group ortho to the chlorine and the electron-donating methoxy group para to it creates a complex electronic environment that influences the susceptibility of the C-Cl bond to cleavage.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging and require specific conditions. The reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgck12.org These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.gov

In the case of this compound, the isothiocyanato (-N=C=S) group is located ortho to the chlorine atom. The isothiocyanate group is electron-withdrawing, which activates the ring toward nucleophilic attack. This activation lowers the energy barrier for the formation of the Meisenheimer intermediate, making the substitution reaction more feasible than on an unactivated aryl chloride like chlorobenzene. ck12.org

Conversely, the methoxy (-OCH3) group at the para position is an electron-donating group by resonance. Electron-donating groups generally hinder nucleophilic aromatic substitution by destabilizing the negatively charged intermediate. However, the activating effect of the ortho-isothiocyanato group is expected to be the dominant influence, enabling nucleophilic displacement of the chloride. The reaction rate is ultimately determined by the first step of the mechanism—the nucleophilic attack—which is the rate-determining step. youtube.com The substitution is therefore regioselective, occurring at the carbon atom bearing the chlorine.

Common nucleophiles for this type of reaction include alkoxides, amines, and thiols. The reaction would typically require elevated temperatures and a polar aprotic solvent to proceed at a reasonable rate.

The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often necessitating more specialized catalysts with electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to achieve efficient oxidative addition to the Pd(0) center. researchgate.netpreprints.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. libretexts.org It is a versatile method for creating biaryl structures. For this compound, a reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a substituted biphenyl. Given the substrate is a deactivated aryl chloride, effective catalyst systems often include palladacycles or those with bulky, electron-rich phosphine ligands. researchgate.netlibretexts.org Studies on similar substrates, such as 1-chloro-4-methoxybenzene, have shown high yields using specialized catalysts. rsc.org

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ with bulky phosphine ligand (e.g., SPhos, XPhos) | K₂CO₃ or K₃PO₄ | Toluene (B28343), Dioxane, or MeOH | 2-Isothiocyanato-4-methoxy-biphenyl derivative |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction with this compound would result in the formation of a vinylated aromatic compound. Efficient coupling with aryl chlorides often requires high temperatures and phosphine-free catalyst systems or those with specific ligands like di-1-adamantyl-n-butylphosphine. researchgate.net Research on 4-chloroanisole (B146269) demonstrates its successful participation in Heck reactions under optimized conditions. researchgate.net

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(dba)₂ with bulky phosphine ligand or Palladacycle | K₃PO₄, Et₃N, or Piperidine | Dioxane, DMF, or NMP | Substituted (E)-1-(2-isothiocyanato-4-methoxyphenyl)alkene |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst, although copper-free methods have been developed. wikipedia.orgnih.gov Coupling this compound with a terminal alkyne would produce an aryl alkyne. The reaction with aryl chlorides is challenging and may require high-loading catalysts or specialized NHC-palladium complexes to proceed efficiently. preprints.org

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI or NHC-Pd complex | Et₃N or Piperidine | THF or DMF | 1-(Alkyn-1-yl)-2-isothiocyanato-4-methoxybenzene |

Influence of the Methoxy Substituent on Aromatic and Isothiocyanate Reactivity

The methoxy group (-OCH3) is a powerful modifying substituent that exerts significant electronic effects on both the aromatic ring and the isothiocyanate functional group through a combination of resonance and inductive effects.

In electrophilic aromatic substitution (EAS), the methoxy group is a strongly activating substituent. libretexts.org This is due to its powerful +R (resonance) effect, where the lone pairs on the oxygen atom are delocalized into the benzene (B151609) ring. This donation of electron density increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. lumenlearning.com For example, anisole (methoxybenzene) undergoes nitration approximately ten thousand times faster than benzene. libretexts.org

The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. lumenlearning.comlibretexts.org This is because the resonance structures of the carbocation intermediate (the arenium ion) formed during attack at these positions are particularly stable. Specifically, one resonance contributor places the positive charge directly on the carbon atom attached to the methoxy group, allowing the oxygen's lone pair to delocalize and form a more stable oxonium ion. youtube.com This level of stabilization is not possible for the intermediate formed from meta attack.

In this compound, the positions ortho to the methoxy group are C3 and C5. Position C3 is sterically unhindered, while position C5 is also occupied by the chlorine atom. Therefore, further electrophilic substitution would be strongly directed to the C3 position.

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, which is susceptible to attack by nucleophiles. The reactivity of this group can be modulated by the electronic nature of the substituents on the aromatic ring. arkat-usa.org

In this compound, the methoxy group is in the para position relative to the isothiocyanate group's point of attachment (C2). The electron-donating resonance effect (+R) of the methoxy group increases the electron density throughout the aromatic ring system. This increased electron density can be partially relayed to the isothiocyanate group, which would slightly reduce the electrophilicity of its central carbon atom. An electron-rich aromatic system can decrease the partial positive charge on the isothiocyanate carbon, making it less reactive towards nucleophiles compared to an isothiocyanate attached to an electron-neutral or electron-poor aromatic ring. nih.gov

Mechanistic Investigations of Reactions Involving 1 Chloro 2 Isothiocyanato 4 Methoxybenzene

Elucidation of Reaction Pathways for Isothiocyanate Formation

The formation of aryl isothiocyanates, such as 1-Chloro-2-isothiocyanato-4-methoxybenzene, typically proceeds from the corresponding primary aromatic amine. The most common and versatile methods involve the reaction of the amine with carbon disulfide (CS₂) or a thiophosgene (B130339) equivalent. researchgate.netorganic-chemistry.org The general pathway starting from the precursor, 2-amino-4-chloroanisole, can be elucidated through a two-step mechanism involving a dithiocarbamate (B8719985) intermediate.

Step 1: Formation of the Dithiocarbamate Salt

The initial step is the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, which deprotonates the nitrogen atom of the resulting dithiocarbamic acid to form a stable dithiocarbamate salt. nih.gov The presence of a base is crucial for driving the reaction to completion.

Step 2: Desulfurization to Yield the Isothiocyanate

The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) and form the isothiocyanate. A variety of reagents can be employed for this step, including:

Tosyl chloride: This reagent facilitates the decomposition of the dithiocarbamate salt. organic-chemistry.org

Propane phosphonic acid anhydride (B1165640) (T3P®): An efficient desulfurating agent that promotes the conversion to the isothiocyanate in good yields. organic-chemistry.org

Cyanuric chloride (TCT): Used as a desulfurylation reagent, particularly effective under aqueous conditions. nih.gov

Visible-light photocatalysis: Modern methods utilize photocatalysts like Rose Bengal under visible light irradiation, offering a milder and more environmentally friendly alternative. organic-chemistry.org

A plausible reaction mechanism for the formation of this compound is outlined below:

A proposed reaction mechanism for the formation of this compound from 2-amino-4-chloroanisole, involving the formation of a dithiocarbamate intermediate followed by desulfurization.

A proposed reaction mechanism for the formation of this compound from 2-amino-4-chloroanisole, involving the formation of a dithiocarbamate intermediate followed by desulfurization.The choice of solvent and base is important, especially for substrates with electron-deficient aromatic rings, to ensure the successful formation of the dithiocarbamate salt. nih.gov

Kinetic Studies of Isothiocyanate Transformations

The isothiocyanate group (-N=C=S) is an electrophilic functional group that readily reacts with a variety of nucleophiles. researchgate.net Kinetic studies of these transformations provide insight into the reaction mechanism and the factors influencing the reaction rate. For this compound, the reactivity of the isothiocyanate group is modulated by the electronic effects of the substituents on the benzene (B151609) ring: the chloro group at the 1-position and the methoxy (B1213986) group at the 4-position.

The chloro group is an electron-withdrawing group through induction, which makes the carbon atom of the isothiocyanate group more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group through resonance, which can partially counteract the effect of the chloro group.

Kinetic studies on the reactions of aryl isothiocyanates with nucleophiles, such as anilines, have shown that the reaction rates are sensitive to the electronic nature of both the aryl isothiocyanate and the nucleophile. beilstein-journals.org For instance, electron-withdrawing substituents on the aryl isothiocyanate generally increase the reaction rate, while electron-donating substituents decrease it.

The following table summarizes the expected kinetic behavior for the reaction of this compound with different types of nucleophiles, based on general principles of isothiocyanate reactivity.

| Nucleophile Type | Expected Reaction Rate | Mechanistic Notes |

| Primary and Secondary Amines | Fast | The reaction proceeds via a stepwise mechanism, likely with rate-limiting bond formation for less basic amines and rate-limiting bond breaking for more basic amines. beilstein-journals.org |

| Thiols (Thiolates) | Very Fast | Thiolates are soft nucleophiles and exhibit high reactivity towards the soft electrophilic carbon of the isothiocyanate group. uni-muenchen.de |

| Alcohols (Alkoxides) | Moderate to Slow | The reaction rate depends on the nucleophilicity of the alcohol and the reaction conditions. The reaction can be slow without a catalyst. nih.gov |

| Water | Slow | Hydrolysis of isothiocyanates is generally slow but can be catalyzed by acids or bases. |

This interactive table provides expected kinetic data for the transformation of this compound.

Free-energy relationships, such as Hammett plots, are often used to quantify the effect of substituents on the reaction rate. For the reactions of this compound, a positive rho (ρ) value would be expected in a Hammett plot for varying substituents on the nucleophile, indicating that the reaction is favored by more electron-rich nucleophiles.

Mechanistic Pathways of Cycloaddition Reactions

The isothiocyanate group, with its cumulative double bonds, can participate in various cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds. numberanalytics.com The mechanistic pathways for these reactions with this compound can be understood by considering the electronic properties of the isothiocyanate moiety.

[3+2] Cycloaddition Reactions:

Aryl isothiocyanates can react with 1,3-dipoles, such as azides and nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. numberanalytics.com The reaction of this compound with a 1,3-dipole would likely proceed through a concerted mechanism, where the regioselectivity is governed by the frontier molecular orbitals of the reactants.

[4+2] Cycloaddition (Diels-Alder) Reactions:

In some cases, the C=S bond of the isothiocyanate can act as a dienophile in Diels-Alder reactions with a suitable diene. However, this is less common for aryl isothiocyanates compared to other dienophiles.

[2+2] Cycloaddition Reactions:

Photochemically induced [2+2] cycloadditions between the C=S bond of an isothiocyanate and an alkene can lead to the formation of four-membered thietane (B1214591) rings.

A study on the reaction of isothiocyanates with diazopyrazoles to form 4-imino-4H-pyrazolo[5,1-d] researchgate.netbeilstein-journals.orgresearchgate.netnih.govthiatriazines suggests that the reaction proceeds via a pseudopericyclic cycloaddition. researchgate.net

The table below outlines potential cycloaddition reactions involving this compound.

| Reaction Type | Reactant Partner | Product Type | Mechanistic Feature |

| [3+2] Cycloaddition | 1,3-dipole (e.g., azide) | Five-membered heterocycle | Concerted, regioselective |

| [4+2] Cycloaddition | Diene | Six-membered heterocycle | Less common, requires activated diene |

| [2+2] Cycloaddition | Alkene | Four-membered heterocycle (thietane) | Often requires photochemical activation |

| Pseudopericyclic Cycloaddition | Diazoazole | Fused heterocyclic system | Involves a zwitterionic intermediate researchgate.net |

This interactive table summarizes potential cycloaddition reactions for this compound.

Understanding the Role of Catalysts and Reagents in Directed Reactivity

The presence of three different functional groups (chloro, isothiocyanato, and methoxy) on the benzene ring of this compound allows for selective transformations directed by the choice of catalysts and reagents.

Catalytic C-H Functionalization:

Transition-metal catalysis is a powerful tool for the direct functionalization of C-H bonds. nih.govnih.gov In the case of this compound, the methoxy group is a known ortho-directing group in electrophilic aromatic substitution, and this directing effect can be exploited in certain catalytic C-H activation reactions. For example, palladium or rhodium catalysts could potentially direct the arylation or alkylation of the C-H bonds ortho to the methoxy group.

Reactions at the Isothiocyanate Group:

As discussed in the kinetics section, the isothiocyanate group is highly reactive towards nucleophiles. This reactivity can be harnessed for the synthesis of various derivatives. For example, reaction with amines yields thioureas, reaction with alcohols yields thiocarbamates, and reaction with thiols yields dithiocarbamates. The choice of nucleophile directs the reactivity to the isothiocyanate group.

Reactions at the Chloro Group:

The chloro group can be substituted via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or a strongly activated aromatic ring. More commonly, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom.

The following table summarizes how different catalysts and reagents can direct the reactivity of this compound.

| Catalyst/Reagent | Target Site | Reaction Type |

| Palladium Catalyst + Boronic Acid | Chloro Group | Suzuki Cross-Coupling |

| Primary/Secondary Amine | Isothiocyanate Group | Thiourea (B124793) Formation |

| Rhodium/Palladium Catalyst | C-H bond ortho to Methoxy | C-H Functionalization |

| Strong Nucleophile (e.g., NaSMe) | Chloro Group | Nucleophilic Aromatic Substitution (SNAr) |

This interactive table illustrates the role of catalysts and reagents in the directed reactivity of this compound.

Solvent Effects and Reaction Environment on Mechanistic Course

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. nih.govresearchgate.net For reactions involving this compound, the choice of solvent is critical, particularly for nucleophilic substitution reactions.

Polar Aprotic Solvents:

Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are polar aprotic solvents. These solvents are effective at solvating cations but not anions. In the context of nucleophilic aromatic substitution at the chloro-substituted carbon, polar aprotic solvents can significantly increase the reaction rate. nih.gov This is because the "naked" unsolvated anion is a much stronger nucleophile. For reactions involving the isothiocyanate group, these solvents can also enhance the rate by increasing the effective nucleophilicity of the attacking species.

Polar Protic Solvents:

Solvents such as water, methanol, and ethanol (B145695) are polar protic solvents. These solvents can form hydrogen bonds with anionic nucleophiles, thereby stabilizing them and reducing their nucleophilicity. libretexts.org This can lead to a decrease in the rate of nucleophilic attack on the isothiocyanate group. However, for reactions that involve the formation of charged intermediates, such as in some SNAr mechanisms, polar protic solvents can stabilize these intermediates and the transition states leading to them, potentially accelerating the reaction. libretexts.org

Nonpolar Solvents:

Nonpolar solvents such as hexane (B92381) and toluene (B28343) are generally poor solvents for ionic reagents and are less commonly used for nucleophilic substitution reactions unless the reactants themselves are nonpolar.

The stability of isothiocyanates can also be influenced by the solvent. For example, the stability of the isothiocyanate iberin (B1674146) has been shown to be dependent on the solvent environment. dntb.gov.ua

The following table summarizes the expected effect of different solvent types on reactions involving this compound.

| Solvent Type | Effect on Nucleophilic Attack at Isothiocyanate | Effect on SNAr at Chloro Group |

| Polar Aprotic (e.g., DMSO, DMF) | Rate enhancement | Significant rate enhancement |

| Polar Protic (e.g., Methanol, Water) | Rate decrease (nucleophile stabilization) | Can stabilize charged intermediates |

| Nonpolar (e.g., Toluene, Hexane) | Slow reaction rates | Very slow reaction rates |

This interactive table outlines the effects of different solvents on the reactivity of this compound.

Derivatization Strategies and Synthesis of Analogues of 1 Chloro 2 Isothiocyanato 4 Methoxybenzene

Synthesis of Thiourea (B124793) Derivatives

The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by primary and secondary amines. This reaction provides a straightforward and high-yielding route to a wide range of N,N'-disubstituted thiourea derivatives. The general reaction involves the addition of an amine to the isothiocyanate, typically in a suitable solvent at room temperature or with gentle heating.

The synthesis of thiourea derivatives from isothiocyanates is a well-established and versatile reaction. mdpi.comorganic-chemistry.org The reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. A variety of solvents can be employed, with dichloromethane (B109758) and tert-butanol (B103910) being common choices. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature, and the products can frequently be isolated in high purity with simple workup procedures. mdpi.com

While specific studies detailing the reaction of 1-chloro-2-isothiocyanato-4-methoxybenzene with a comprehensive range of amines are not extensively documented in the public domain, the general reactivity of aryl isothiocyanates allows for the prediction of its behavior with various amine nucleophiles.

Table 1: Representative Examples of Amines for the Synthesis of Thiourea Derivatives

| Amine Class | Specific Examples | Expected Product Core Structure |

| Primary Aliphatic Amines | Methylamine, Ethylamine, Propylamine | N-(alkyl)-N'-(2-chloro-5-methoxyphenyl)thiourea |

| Secondary Aliphatic Amines | Dimethylamine, Diethylamine, Piperidine | N,N-(dialkyl)-N'-(2-chloro-5-methoxyphenyl)thiourea |

| Primary Aromatic Amines | Aniline, p-Toluidine, 4-Fluoroaniline | N-(aryl)-N'-(2-chloro-5-methoxyphenyl)thiourea |

| Secondary Aromatic Amines | N-Methylaniline | N-(aryl)-N-(methyl)-N'-(2-chloro-5-methoxyphenyl)thiourea |

Construction of Heterocyclic Systems Utilizing the Isothiocyanate Group

The isothiocyanate moiety serves as a valuable synthon for the construction of various sulfur and nitrogen-containing heterocyclic systems. Through cyclization reactions, the carbon and nitrogen atoms of the isothiocyanate group can be incorporated into new ring structures.

Thiazole (B1198619) Scaffolds

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings. iaea.orgias.ac.in This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of this compound, it would first be converted to a thiourea derivative by reaction with an amine. The resulting thiourea can then react with an α-haloketone to furnish a 2-aminothiazole (B372263) derivative. The reaction proceeds by initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration.

Benzothiadiazole Frameworks

The synthesis of benzothiadiazole derivatives often involves the cyclization of ortho-substituted anilines. While direct synthesis from this compound is not a standard route, derivatives of this compound could potentially be precursors. For instance, a thiourea derivative could undergo further transformations, including aromatic nucleophilic substitution of the chlorine, to introduce a second nitrogen-containing group at the ortho position, which could then be cyclized to form a benzothiadiazole ring system. researchgate.netresearchgate.net

Fused Heterocyclic Compounds

The isothiocyanate group is a key functional group for the synthesis of various fused heterocyclic systems. clockss.org For example, reaction with compounds containing adjacent nucleophilic groups can lead to cyclization and the formation of fused rings. One illustrative example is the synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives from the reaction of a deprotonated β-ketoester with an aryl isothiocyanate. This type of reaction highlights the potential of this compound to be used in the construction of more complex, fused heterocyclic architectures.

Modifications of the Aromatic Ring System

Substitution of the Chlorine Atom

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The rate of this reaction is influenced by the electronic nature of the other substituents on the ring. The methoxy (B1213986) group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the isothiocyanate group is electron-withdrawing, which can activate the ring, particularly at the ortho and para positions relative to it.

In this compound, the chlorine is ortho to the isothiocyanate group and meta to the methoxy group. This positioning makes the chlorine atom susceptible to displacement by strong nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to replace the chlorine atom with various nitrogen-based nucleophiles, including primary and secondary amines. researchgate.net This would lead to the synthesis of a new series of analogues with diverse functionalities at this position.

Table 2: Potential Nucleophiles for the Substitution of the Chlorine Atom

| Nucleophile | Reagent Type | Potential Product |

| Amines | Primary and secondary amines (e.g., aniline, morpholine) | 2-Amino-1-isothiocyanato-4-methoxybenzene derivatives |

| Alkoxides | Sodium methoxide, sodium ethoxide | 1,2-Dialkoxy-4-methoxybenzene derivatives (after conversion of isothiocyanate) |

| Thiolates | Sodium thiophenoxide | 2-(Thiophenoxy)-1-isothiocyanato-4-methoxybenzene derivatives |

Alteration of the Methoxy Group

The methoxy group at the 4-position of the benzene (B151609) ring is a prime target for structural modification to synthesize analogues. The most common alteration is its conversion to a hydroxyl group via O-demethylation. This transformation not only creates a new analogue but also provides a versatile phenolic intermediate that can be further derivatized through reactions like etherification or esterification to introduce a wide variety of functional groups.

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis, though it can require harsh conditions due to the stability of the Caryl-O bond. chem-station.comrsc.org Several reagents and methods have been developed for this purpose, each with its own advantages and substrate scope. chem-station.comorganic-chemistry.org The choice of method for demethylating this compound would need to consider the reactivity of the isothiocyanate and chloro-substituents.

Common methods for O-demethylation include the use of strong Lewis acids, Brønsted acids, or nucleophilic reagents. chem-station.comrsc.org

Lewis Acids: Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for cleaving aryl methyl ethers. chem-station.com The reaction typically proceeds at low temperatures and involves the formation of a boron-ether complex, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) is another strong Lewis acid that can be used, often in conjunction with a scavenger like ethanethiol (B150549). chem-station.comrsc.org

Brønsted Acids: Concentrated hydrobromic acid (HBr) is a classic reagent for demethylation, usually requiring high temperatures for the reaction to proceed. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion on the methyl group. chem-station.com

Nucleophilic Reagents: Certain sulfur-based nucleophiles, such as ethanethiol (EtSH) under basic conditions or the less odorous 1-dodecanethiol (B93513) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), can effectively cleave aryl methyl ethers. chem-station.com This method offers a milder alternative to strongly acidic conditions.

The successful demethylation of this compound would yield 1-chloro-4-hydroxy-2-isothiocyanatobenzene. This phenolic derivative serves as a valuable precursor for a new class of analogues. For instance, it can be alkylated to introduce longer or more complex ether chains or acylated to form ester derivatives, significantly expanding the chemical space around the original molecule. The synthesis of 7-hydroxybenzo[b]thiophene from a methoxy-substituted precursor highlights a similar strategy where demethylation is a key step to access the target hydroxy derivative. rsc.org

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acid | Boron Tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | chem-station.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Dichloromethane, often with a thiol co-reagent | chem-station.comrsc.org |

| Brønsted Acid | Hydrobromic Acid (HBr) | 47% aqueous solution, high temperature (~130°C) | chem-station.com |

| Nucleophile | Ethanethiol (EtSH) / NaOH | Refluxing solvent (e.g., ethanol) | chem-station.com |

| Nucleophile | 1-Dodecanethiol | High-boiling solvent (e.g., NMP), high temperature (~130°C) | chem-station.com |

Stereochemical Considerations in Isothiocyanate Derivatization

Stereochemistry is a critical aspect of drug design and chemical biology, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. When considering the derivatization of this compound, it is important to note that the parent molecule is achiral and does not have any stereocenters.

Stereochemical considerations become relevant under two primary scenarios:

Reaction with a Chiral Reagent: If this compound is reacted with an enantiomerically pure chiral nucleophile, a pair of diastereomers will be formed. The isothiocyanate group is an electrophile that readily reacts with nucleophiles such as primary and secondary amines to form thiourea derivatives. If a chiral amine is used, the resulting thiourea products will be diastereomers, which have different physical properties and can often be separated by standard chromatographic techniques like HPLC. This approach is the basis for using isothiocyanates as chiral derivatizing agents to determine the enantiomeric purity of amines and amino acids. nih.govpsu.edu

Creation of a New Stereocenter: A derivatization reaction could potentially create a new chiral center in the molecule. For example, the addition of a nucleophile to the isothiocyanate group, followed by a cyclization reaction that introduces a tetrahedral carbon with four different substituents, would result in the formation of a racemic mixture of enantiomers. Similarly, modification of the benzene ring or the methoxy group could, depending on the specific reaction and reagents, lead to the formation of a stereocenter. If such a reaction occurs, the product will be a racemic mixture, and subsequent chiral resolution or asymmetric synthesis would be required to isolate the individual enantiomers for biological evaluation. While some reactions involving isothiocyanates can be stereoselective, this typically occurs when a chiral center is already present in the molecule or when chiral catalysts or reagents are employed. wikipedia.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide definitive confirmation of the constitution of 1-chloro-2-isothiocyanato-4-methoxybenzene.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum is used to identify the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy (B1213986) protons.

The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The three protons on the benzene (B151609) ring will exhibit splitting patterns based on their coupling with neighboring protons. Based on the 1,2,4-substitution pattern, we can predict their appearance:

H-3: This proton is ortho to both the isothiocyanate and methoxy groups. It is expected to appear as a doublet, split by the adjacent H-5 proton (a four-bond meta-coupling might be too small to resolve).

H-5: This proton is ortho to the chlorine atom and meta to the methoxy group. It will be split by H-6 into a doublet and by H-3 into another doublet, resulting in a doublet of doublets (dd).

H-6: This proton is ortho to the chlorine atom. It is expected to appear as a doublet, split by the adjacent H-5 proton.

The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized in the table below, based on data from analogous compounds like 4-chloroanisole (B146269). rsc.org

Predicted ¹H NMR Data for this compound Predicted values based on analogous compounds and substituent effects.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| -OCH₃ | ~3.8 | s (singlet) | N/A |

| H-3 | ~7.1 | d (doublet) | J ≈ 2-3 |

| H-5 | ~6.9 | dd (doublet of doublets) | J ≈ 9, J ≈ 2-3 |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A proton-decoupled spectrum for this compound would show eight distinct signals, corresponding to the six carbons of the benzene ring, the methoxy carbon, and the isothiocyanate carbon.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The methoxy group is electron-donating, causing shielding (upfield shift), particularly at the ortho and para positions. The chloro and isothiocyanato groups are electron-withdrawing, causing deshielding (downfield shift).

C1, C2, C4: These carbons are directly attached to the substituents and will appear at lower fields.

C3, C5, C6: These are protonated carbons, and their shifts are influenced by the combined effects of the substituents.

-OCH₃ Carbon: This signal will appear in the typical range for methoxy carbons.

-NCS Carbon: The isothiocyanate carbon signal is notably broad and can sometimes be difficult to observe, a phenomenon referred to as "near-silence". nih.govglaserchemgroup.com This is due to the structural flexibility and dynamics of the -NCS group. nih.govglaserchemgroup.com

The predicted chemical shifts are presented in the following table, extrapolated from data for 4-chloroanisole rsc.orgchemicalbook.com and general substituent effects. researchgate.netorganicchemistrydata.org

Predicted ¹³C NMR Data for this compound Predicted values based on analogous compounds and substituent effects.

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C1 (-Cl) | ~126-130 | Attached to chlorine |

| C2 (-NCS) | ~130-135 | Attached to isothiocyanate |

| C3 | ~115-120 | |

| C4 (-OCH₃) | ~158-162 | Attached to methoxy group |

| C5 | ~114-118 | |

| C6 | ~128-132 | |

| -OCH₃ | ~55-56 | Methoxy carbon |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their adjacent relationship on the aromatic ring. A weaker cross-peak between H-3 and H-5 (meta-coupling) might also be visible, further confirming the substitution pattern. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the ¹H signals of H-3, H-5, and H-6 to their corresponding ¹³C signals (C3, C5, and C6) and the methoxy protons to the methoxy carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is vital for connecting the different fragments of the molecule. Key expected correlations would include:

The methoxy protons (-OCH₃) to the C4 carbon.

Proton H-3 to carbons C1, C2, and C5.

Proton H-5 to carbons C1 and C3.

Proton H-6 to C2 and C4. These correlations would unambiguously confirm the placement of all substituents on the benzene ring. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₆ClNOS.

The mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: one for [C₈H₆³⁵ClNOS]⁺ at m/z 199 and another for [C₈H₆³⁷ClNOS]⁺ at m/z 201, with an intensity ratio of approximately 3:1. docbrown.info

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable ions. libretexts.orgwikipedia.org Plausible fragmentation pathways include:

Loss of the isothiocyanate group: [M - NCS]⁺

Loss of a chlorine atom: [M - Cl]⁺

Loss of a methoxy radical: [M - •OCH₃]⁺

Loss of a methyl radical from the methoxy group: [M - •CH₃]⁺

Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Intensity Ratio | Predicted Fragment Identity |

|---|---|---|---|

| 199 | 201 | ~3:1 | [C₈H₆ClNOS]⁺ (Molecular Ion, M⁺) |

| 184 | 186 | ~3:1 | [M - CH₃]⁺ |

| 164 | 166 | ~3:1 | [M - Cl]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a standard method for assessing the purity and confirming the identity of volatile compounds.

In a GC-MS analysis, a solution of the compound is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column. A pure sample of this compound would ideally produce a single, sharp peak at a specific retention time.

The molecules then enter the mass spectrometer, which generates a mass spectrum for the compound eluting at that retention time. The identity is confirmed by matching the observed molecular ion peaks (m/z 199/201) and the fragmentation pattern with the predicted values.

A potential challenge with GC-MS for isothiocyanates is their thermal lability. Some isothiocyanates can degrade or rearrange in the high-temperature environment of the GC injection port, which could lead to inaccurate results or the appearance of additional peaks. nih.govacs.orgresearchgate.net Using techniques like programmed temperature vaporization (PTV) inlets can help mitigate this issue. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is often the preferred method for analyzing thermally labile compounds or compounds within complex matrices. nih.govtandfonline.com It avoids the high temperatures associated with GC vaporization.

In a typical reversed-phase LC method, the compound would be separated on a C18 column. The eluent from the LC column is then introduced into the mass spectrometer, commonly using atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically generate the protonated molecule [M+H]⁺ (at m/z 200/202), with minimal fragmentation in the source.

LC-MS is particularly powerful for reaction monitoring or analyzing extracts from biological or environmental samples. nih.govwur.nl To enhance the ionization efficiency and sensitivity for isothiocyanates, a pre-column derivatization step is sometimes employed, for instance, by reacting the isothiocyanate with a thiol-containing molecule like N-acetyl-l-cysteine. nih.govacs.orgmostwiedzy.pl Tandem mass spectrometry (LC-MS/MS) can be used to further enhance selectivity and sensitivity by selecting the protonated molecule as a precursor ion and inducing fragmentation to monitor specific product ions.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloroanisole |

| N-acetyl-l-cysteine |

| allyl isothiocyanate |

| 4-Chloro-2-nitroanisole |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unequivocal determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. While direct experimental HRMS data for this compound is not widely published, its theoretical exact mass can be calculated from its chemical formula, C₈H₆ClNOS.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. This level of precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the presence of chlorine and sulfur by resolving their characteristic isotopic patterns. The technique provides a powerful method for structural confirmation, complementing other spectroscopic data.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₆³⁵ClNOS | [M]+ | 198.9859 |

This table presents the calculated exact masses for the primary molecular ion ([M]+) containing the most abundant isotopes (³⁵Cl) and the corresponding ion containing the ³⁷Cl isotope.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of chemical bonds can be observed. Although a specific experimental spectrum for this compound is not provided in publicly available databases, the expected absorption bands can be predicted based on its constituent functional groups.

The most prominent feature in the IR spectrum would be the strong and characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2200 cm⁻¹. Other key absorptions would include those for the aromatic ring, the C-Cl bond, and the aryl ether linkage.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 | Medium |

| C-Cl | Stretch | 700 - 850 | Medium to Strong |

Chromatographic Methods for Purification and Analysis

Chromatography is fundamental to both the purification of this compound after its synthesis and the analysis of its purity. The choice of method depends on the scale and analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC method would be highly effective. sielc.com

In a typical reversed-phase setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is achieved by varying the polarity of the mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The aromatic nature of the compound allows for sensitive detection using a UV-Vis spectrophotometer. This method is ideal for assessing the purity of the final product and for monitoring the progress of a reaction.

Table 3: General HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5 - 20 µL |

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.

Given the compound's structure, silica (B1680970) gel would be an appropriate stationary phase. The mobile phase (eluent) would likely be a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). The optimal ratio of these solvents would be determined empirically, often guided by preliminary analysis using Thin-Layer Chromatography (TLC), to achieve efficient separation from starting materials and byproducts.

Table 4: Typical Column Chromatography System for Purification

| Component | Selection |

|---|---|

| Stationary Phase | Silica Gel (e.g., 70-230 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixture |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Computational and Theoretical Chemistry Approaches for 1 Chloro 2 Isothiocyanato 4 Methoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including geometry, electronic distribution, and reactivity. For 1-Chloro-2-isothiocyanato-4-methoxybenzene, DFT calculations can offer fundamental insights into its chemical nature.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The process involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its nuclei. For a substituted benzene (B151609) derivative like this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles between the benzene ring and its substituents (chloro, isothiocyanato, and methoxy (B1213986) groups).

Table 1: Typical Parameters for DFT Geometry Optimization

| Parameter | Description | Common Selection |

|---|---|---|

| Method | The theoretical model used for the calculation. | Density Functional Theory (DFT) |

| Functional | The approximation used for the exchange-correlation energy. | B3LYP, PBE0, M06-2X |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |

| Solvation Model | Simulates the effect of a solvent on the molecule. | PCM (Polarizable Continuum Model) |

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Analysis |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations can map the spatial distribution of these orbitals. This analysis would reveal which parts of the molecule are most likely to be involved in electrophilic or nucleophilic attacks. The electron-donating methoxy group and the electron-withdrawing chloro and isothiocyanato groups will significantly influence the energies and localizations of the HOMO and LUMO.

DFT is a valuable tool for studying reaction mechanisms by calculating the energetics of chemical reactions. It can be used to determine the energies of reactants, products, intermediates, and, crucially, transition states. bohrium.com This information allows for the construction of a reaction energy profile, which illustrates the energy changes that occur as a reaction proceeds.

For this compound, this could involve modeling reactions such as nucleophilic substitution at the chlorine-bearing carbon or additions to the reactive isothiocyanate group. myskinrecipes.com By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined, providing insight into the reaction's feasibility and rate.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com Unlike DFT, which is based on quantum mechanics, MD typically uses classical mechanics to model molecular systems, allowing for the simulation of larger systems over longer timescales. youtube.com

For this compound, MD simulations are particularly useful for exploring its conformational landscape in a dynamic environment, such as in a solvent. nih.gov The simulation would start with an optimized molecular structure (often obtained from DFT calculations) placed in a simulation box filled with solvent molecules (e.g., water). The system's trajectory—the positions, velocities, and energies of all atoms—is then calculated by numerically solving Newton's equations of motion. youtube.com

These simulations can reveal how the molecule flexes, rotates, and changes its shape over time, providing a more realistic picture of its behavior than static models. nih.gov Analysis of the simulation trajectory can identify the most populated conformations and the energy barriers between them, offering insights into the molecule's flexibility and its interactions with the surrounding environment. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Isothiocyanate Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their activities. nih.gov For isothiocyanate analogues, QSAR methodologies focus on identifying which molecular properties, known as descriptors, are correlated with a particular outcome.

The core of QSAR methodology involves three main stages:

Data Set Preparation: A collection of isothiocyanate analogues with known activity values is assembled.

Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net The model's predictive power is then rigorously validated.

The focus is on the descriptors, which can be categorized based on their dimensionality. drugdesign.org

Table 2: Common Classes of Descriptors in QSAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count | Derived from the chemical formula. drugdesign.org |

| 2D Descriptors | Topological Indices, Connectivity Indices | Derived from the 2D representation of the molecule. drugdesign.org |

| 3D Descriptors | Molecular Volume, Surface Area, Shape Indices | Derived from the 3D coordinates of the atoms. drugdesign.org |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Dipole Moment | Describe properties like hydrophobicity and electronic distribution. researchgate.netdrugdesign.org |

| Electronic | Hammett constants, HOMO/LUMO energies | Quantify the electronic effects of substituents. drugdesign.org |

By developing a robust QSAR model for a series of isothiocyanates, the activity of a new compound like this compound could be predicted based on its calculated descriptors, without the need for initial experimental testing.

Docking Studies for Hypothetical Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. bohrium.comnih.gov This method is widely used to generate hypotheses about how a small molecule, such as an isothiocyanate, might interact with a biological target. frontiersin.org

The methodology for a docking study typically involves the following steps:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (this compound) are obtained or modeled. mdpi.com This often involves preparing the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand's 3D structure is generated and optimized. youtube.com

Binding Site Identification: The potential binding site (or active site) on the receptor is identified. frontiersin.org

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site in a multitude of different positions and conformations. frontiersin.org

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked, and the top-ranked poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the hypothetical complex. mdpi.comrsc.org

It is crucial to emphasize that docking provides a hypothetical model of binding. frontiersin.org The results are predictions of potential binding modes and affinities, which are used to guide and prioritize experimental studies, rather than serving as a confirmation of biological efficacy.

Strategic Applications of 1 Chloro 2 Isothiocyanato 4 Methoxybenzene As a Chemical Intermediate in Advanced Organic Synthesis

Versatile Building Block in Complex Molecular Synthesis

1-Chloro-2-isothiocyanato-4-methoxybenzene is a highly functionalized aromatic compound that serves as a versatile building block in the field of advanced organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure: the electrophilic isothiocyanate group, the chloro substituent, and the methoxy-activated benzene (B151609) ring. This trifecta of functional groups allows for a variety of chemical transformations, enabling chemists to construct complex molecular architectures.

The isothiocyanate (-N=C=S) group is the most prominent reactive center, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is fundamental to its role in building larger molecules. The chloro and methoxy (B1213986) groups on the aromatic ring also play crucial roles, influencing the reactivity of the ring towards electrophilic substitution and providing handles for cross-coupling reactions or nucleophilic aromatic substitution, thereby expanding its synthetic potential. This multi-faceted reactivity makes the compound a valuable starting point for synthesizing diverse and complex chemical entities. chemrxiv.org

Precursor for Scaffold Design in Diverse Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a key strategy for identifying new lead molecules. This compound is an ideal precursor for the design of such libraries. The core structure, a substituted chloromethoxybenzene ring, acts as a rigid scaffold.

The primary point of diversification is the highly reactive isothiocyanate group. By reacting this group with a diverse set of primary or secondary amines, a large library of thiourea (B124793) derivatives can be rapidly synthesized in parallel. Each amine introduces a new R-group, allowing for systematic modification of the molecule's steric and electronic properties. This approach facilitates the exploration of structure-activity relationships (SAR), where the biological activity or material property is correlated with the specific substituent introduced.

The table below illustrates the concept of using this compound as a scaffold precursor.

Table 1: Example of Scaffold Decoration for Library Synthesis

| Scaffold Precursor | Reactant (Amine) | Resulting Library Member (Thiourea Derivative) |

|---|---|---|

| This compound | Aniline | 1-(2-Chloro-5-methoxyphenyl)-3-phenylthiourea |

| This compound | Benzylamine | 1-Benzyl-3-(2-chloro-5-methoxyphenyl)thiourea |

| This compound | Cyclohexylamine | 1-(2-Chloro-5-methoxyphenyl)-3-cyclohexylthiourea |

Utility in the Synthesis of Functionally Modified Thioureas and Carbamates

The most direct and widespread application of this compound is in the synthesis of functionally modified thioureas. The isothiocyanate functional group is highly electrophilic and reacts efficiently with the nucleophilic nitrogen atom of primary and secondary amines to form a stable thiourea linkage (-NH-C(S)-NH-). organic-chemistry.orgijacskros.com This reaction is typically high-yielding and can be performed under mild conditions. ijacskros.com This straightforward reaction allows for the incorporation of the 2-chloro-5-methoxyphenyl moiety into a vast array of molecules, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science. science.gov

The general reaction is as follows:

R-NH₂ + S=C=N-Ar → R-NH-C(S)-NH-Ar (where Ar is the 2-chloro-5-methoxyphenyl group)

While the synthesis of thioureas is a direct one-step process, the formation of carbamates from isothiocyanates is less direct. Carbamates are typically synthesized from the reaction of an isocyanate (R-N=C=O) with an alcohol. Although isothiocyanates can be converted into their isocyanate counterparts, it requires additional synthetic steps. Therefore, while this compound can be considered a distant precursor to carbamates, its primary utility lies in the direct and efficient synthesis of a wide variety of thiourea derivatives. ijacskros.com

Applications in Chemical Labelling and Conjugation Methodologies

Isothiocyanates are a well-established class of reagents for the chemical labeling and conjugation of biomolecules, particularly proteins. The underlying chemistry involves the reaction of the electrophilic isothiocyanate group with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal amine of a polypeptide chain. rsc.org This reaction forms a stable covalent thiourea bond, effectively tethering the isothiocyanate-containing molecule to the protein. rsc.orgnih.gov

The reaction selectivity between targeting lysine (amine) or cysteine (thiol) residues can be influenced by the pH of the reaction medium. rsc.org Optimal labeling of lysine residues often requires a pH between 9.0 and 11.0 to ensure the amino group is deprotonated and thus nucleophilic. rsc.org

While this compound is not itself a fluorescent or reporter molecule like the commonly used fluorescein (B123965) isothiocyanate (FITC), its reactive isothiocyanate group makes it suitable for use in bioconjugation studies. rsc.orgresearchgate.net It can be used as a fundamental building block to attach the chloromethoxybenzene moiety to proteins or other biomolecules for various applications, such as modifying the protein's surface properties or serving as a structural component in more complex bioconjugates.

Development of Novel Materials via Polymerization or Derivatization